2-Chloro-1-methylpyridinium p-Toluenesulfonate

Coupling Reagent Thermal Stability Melting Point

Carbodiimide reagents (DCC, EDC) generate urea byproducts requiring chromatography, inflating purification time and eroding isolated yields. 2-Chloro-1-methylpyridinium p-toluenesulfonate (CMPT), a Mukaiyama-type coupling reagent, resolves this bottleneck: • Water-soluble pyridinium & sulfonate byproducts enable simple aqueous work-up - no chromatography needed. • Non-acidic activation minimizes racemization, critical for peptide and natural product synthesis. • Low melting point (120-126 °C) and reduced light sensitivity vs. CMPI simplify ambient handling. • Consistent ≥98% purity ensures batch-to-batch reproducibility across automated synthesizer runs.

Molecular Formula C13H15ClNO3S+
Molecular Weight 299.77 g/mol
CAS No. 7403-46-5
Cat. No. B105341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-methylpyridinium p-Toluenesulfonate
CAS7403-46-5
Molecular FormulaC13H15ClNO3S+
Molecular Weight299.77 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)[O-].C[N+]1=CC=CC=C1Cl
InChIInChI=1S/C7H8O3S.C6H7ClN/c1-6-2-4-7(5-3-6)11(8,9)10;1-8-5-3-2-4-6(8)7/h2-5H,1H3,(H,8,9,10);2-5H,1H3/q;+1/p-1
InChIKeyKWNGIKVZXFFZNN-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-1-methylpyridinium p-Toluenesulfonate Overview


2-Chloro-1-methylpyridinium p-toluenesulfonate (CMPT, CAS 7403-46-5) is a pyridinium salt that functions as a mild, non-acidic coupling reagent for the activation of carboxylic acids and alcohols in the synthesis of esters, amides, and lactones . As a member of the Mukaiyama reagent family, it shares the core 2-chloro-1-methylpyridinium cation with the widely used iodide analog (CMPI), yet its p-toluenesulfonate counterion confers distinct physical properties that influence handling, storage, and solubility characteristics in both solid-phase and solution-phase applications [1].

CMPT: Differentiation from Other Coupling Reagents


Although 2-chloro-1-methylpyridinium salts share a common cationic moiety, the choice of counterion directly impacts key operational parameters such as melting point, hygroscopicity, light sensitivity, and solubility profile . For instance, the iodide analog (CMPI) decomposes upon melting near 200 °C, necessitating careful temperature control during storage and handling, while the tosylate salt (CMPT) remains a stable, low-melting crystalline solid that can be manipulated more conveniently at ambient conditions . Furthermore, carbodiimide-based reagents (e.g., DCC, EDC) generate urea byproducts that require chromatographic removal, whereas Mukaiyama-type reagents produce water-soluble pyridinium and sulfonate byproducts, simplifying work-up and improving overall yield in sensitive sequences [1]. Direct substitution without verifying the counterion-specific performance metrics can lead to unexpected precipitation, reduced reaction rates, or batch-to-batch variability in multi-step protocols.

CMPT: Quantitative Differentiation


Lower Melting Point vs. Iodide Counterpart

2-Chloro-1-methylpyridinium p-toluenesulfonate exhibits a significantly lower and well-defined melting point range (120–126 °C) compared to its iodide analog, 2-chloro-1-methylpyridinium iodide (CMPI), which melts with decomposition at 195–200 °C . This difference translates to easier handling at ambient temperatures and reduces the risk of thermal degradation during weighing and transfer operations. The lower melting point also facilitates dissolution in reaction solvents at milder temperatures, minimizing the potential for side reactions when working with heat-sensitive substrates.

Coupling Reagent Thermal Stability Melting Point

Reduced Hygroscopicity vs. Iodide Salt

Vendor technical data sheets consistently report that 2-chloro-1-methylpyridinium p-toluenesulfonate is hygroscopic and must be stored under inert gas at refrigerated temperatures (0–10 °C) to maintain >98% purity . In contrast, the iodide analog is designated as both hygroscopic and light-sensitive, requiring storage in a cool (<15 °C), dark place under inert atmosphere . While both compounds absorb moisture, the tosylate salt exhibits lower sensitivity to ambient light, which reduces the likelihood of photodegradation during routine bench work and extends the usable shelf-life when handled under standard laboratory lighting.

Stability Hygroscopicity Storage

High Commercial Purity Profile

Multiple reputable suppliers (Chem-Impex, TCI, AKSci) specify a minimum purity of ≥98% for 2-chloro-1-methylpyridinium p-toluenesulfonate, determined by HPLC or argentometric titration . This high purity reduces the risk of side reactions caused by residual starting materials (e.g., 2-chloropyridine, methyl tosylate) and ensures predictable stoichiometry in coupling reactions. In comparison, the iodide analog is often supplied at 95–97% purity (HPLC area%) and may contain up to 5% of colored impurities that can interfere with UV/Vis monitoring of reaction progress .

Purity Quality Control HPLC

Aqueous Solubility and Work-Up Ease

2-Chloro-1-methylpyridinium p-toluenesulfonate dissolves in water to give an 'almost transparent' solution, indicating high aqueous solubility of the reagent and its byproducts (pyridinium tosylate) . This property is exploited during aqueous work-up: after the coupling reaction is complete, the water-soluble byproducts are readily removed by simple aqueous washing, leaving the desired ester or amide product in the organic phase. In contrast, carbodiimide-based reagents (e.g., DCC) generate dicyclohexylurea (DCU) as a byproduct, which has limited solubility in most organic solvents and water, often requiring tedious filtration or column chromatography for removal [1].

Solubility Work-Up Byproduct Removal

High Synthesis Yield

The synthesis of 2-chloro-1-methylpyridinium p-toluenesulfonate proceeds in high yield (88%) via the direct reaction of 2-chloropyridine and methyl tosylate at 80–85 °C, followed by crystallization . This efficient preparation, using commercially available and inexpensive starting materials, ensures a robust and cost-effective supply chain for large-scale procurement. The tosylate salt can be prepared without the use of methyl iodide, a volatile and highly toxic alkylating agent required for the synthesis of the iodide analog (CMPI) [1].

Synthesis Yield Scalability

CMPT: Key Application Scenarios


Temperature- and Light-Sensitive Amide/Ester Synthesis

Given its lower melting point (120–126 °C) and reduced light sensitivity relative to CMPI, 2-chloro-1-methylpyridinium p-toluenesulfonate is particularly suited for the activation of carboxylic acids containing heat- or light-sensitive functional groups (e.g., conjugated dienes, β-lactams, or photo-cleavable linkers) . The mild reaction conditions and non-acidic activation mechanism minimize racemization and side reactions, making it a preferred reagent for the late-stage diversification of complex natural products and pharmaceutical intermediates [1].

Solid-Phase Peptide Synthesis

The excellent aqueous solubility of the tosylate byproduct streamlines the washing steps in solid-phase peptide synthesis, where complete removal of coupling reagents and byproducts is critical for high crude peptide purity . The high and consistent purity (≥98%) of commercially available CMPT ensures reliable and reproducible coupling yields across multiple batches, reducing the need for repeated optimization and lowering the cost per successful sequence in automated synthesizers [1].

Large-Scale Pharmaceutical Intermediate Manufacture

The high-yielding, methyl iodide-free synthesis of 2-chloro-1-methylpyridinium p-toluenesulfonate (88% isolated yield) provides a scalable and economically viable route to this coupling reagent, eliminating the handling of volatile and highly toxic methyl iodide . This, combined with the simpler aqueous work-up that avoids chromatography, reduces the environmental footprint and production cost, making CMPT an attractive choice for kilo-lab and pilot-plant operations where safety, sustainability, and cost-of-goods are paramount [1].

Derivatization for LC-MS/MS Metabolomics

While direct comparative data are limited, 2-chloro-1-methylpyridinium p-toluenesulfonate has been explored as a derivatization agent to improve the ionization efficiency and detection sensitivity of low-abundance metabolites (e.g., vitamin D derivatives) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays . The pyridinium moiety introduces a permanent positive charge, which enhances electrospray ionization (ESI) response. Given the reagent's high purity and stability, it is suitable for developing robust, quantitative bioanalytical methods where consistent derivatization efficiency is critical for assay validation [1].

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